

# Spectroscopic Profile of 3-bromo-4-nitro-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-bromo-4-nitro-1H-indazole

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This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound **3-bromo-4-nitro-1H-indazole** (CAS No: 74209-17-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and comparative data based on established spectroscopic principles and data from closely related substituted nitroindazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-bromo-4-nitro-1H-indazole** in research and development settings.

## Molecular Structure and Properties

- Molecular Formula:  $C_7H_4BrN_3O_2$  [1][2]
- Molecular Weight: 242.03 g/mol [1][2]
- Appearance: Pale yellow solid [2]
- IUPAC Name: **3-bromo-4-nitro-1H-indazole** [1]

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is

compiled by analogy with spectroscopic data available for various nitro- and bromo-substituted indazole derivatives.

## Table 1: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

Solvent: DMSO- $d_6$

| $^1\text{H}$ NMR | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment   |
|------------------|--|--------------|---------------------------|--------------|
| H-5              | ~ 8.0 - 8.2                                | d            | ~ 8.0 - 9.0               | Ar-H         |
| H-6              | ~ 7.5 - 7.7                                | t            | ~ 7.5 - 8.5               | Ar-H         |
| H-7              | ~ 7.8 - 8.0                                | d            | ~ 7.0 - 8.0               | Ar-H         |
| N-H              | > 13.0                                     | br s         | -                         | Indazole N-H |

| $^{13}\text{C}$ NMR | Predicted Chemical Shift ( $\delta$ , ppm) | Assignment        |
|---------------------|--|-------------------|
| C-3                 | ~ 120 - 125                                | C-Br              |
| C-4                 | ~ 140 - 145                                | C-NO <sub>2</sub> |
| C-5                 | ~ 125 - 130                                | Ar-CH             |
| C-6                 | ~ 120 - 125                                | Ar-CH             |
| C-7                 | ~ 115 - 120                                | Ar-CH             |
| C-7a                | ~ 140 - 145                                | Ar-C              |
| C-3a                | ~ 120 - 125                                | Ar-C              |

## Table 2: Key Infrared (IR) Absorption Bands

Sample Preparation: KBr Pellet

| Frequency (cm <sup>-1</sup> ) | Intensity     | Vibrational Mode                        |
|-------------------------------|---------------|---|
| 3300 - 3100                   | Broad, Medium | N-H Stretching                          |
| ~ 1620                        | Medium        | C=C Aromatic Ring Stretching            |
| ~ 1520                        | Strong        | Asymmetric NO <sub>2</sub> Stretching   |
| ~ 1340                        | Strong        | Symmetric NO <sub>2</sub> Stretching[3] |
| ~ 800 - 700                   | Strong        | C-H Aromatic Out-of-Plane Bending       |
| ~ 600 - 500                   | Medium        | C-Br Stretching                         |

## Table 3: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z     | Relative Intensity (%) | Assignment  |
|---------|------------------------|---|
| 241/243 | High                   | [M] <sup>+</sup> Molecular ion peak<br>(presence of Br isotopes, ~1:1 ratio)              |
| 195/197 | Moderate               | [M - NO <sub>2</sub> ] <sup>+</sup>   |
| 116     | Moderate               | [M - Br - NO <sub>2</sub> ] <sup>+</sup>  |
| 89      | High                   | [C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> or related fragments<br>from ring cleavage |

## Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-bromo-4-nitro-1H-indazole** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is added

as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- Instrumentation: A Bruker ARX 400 spectrometer (or equivalent) is used, operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. Standard acquisition parameters are used, including a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the  $^{13}\text{C}$  spectrum, with a  $45^\circ$  pulse angle and a relaxation delay of 2-3 seconds.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

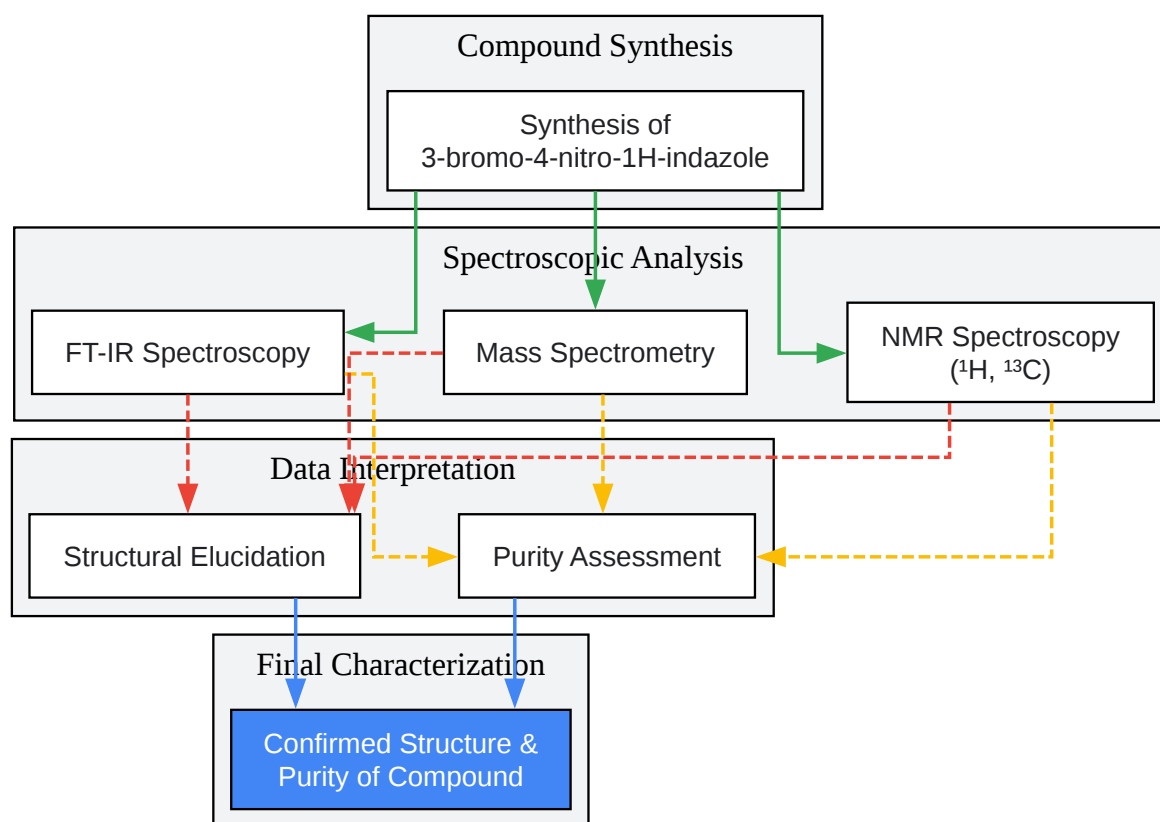
- Sample Preparation: A small amount of **3-bromo-4-nitro-1H-indazole** (approx. 1 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.
- Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector (or equivalent) is used.
- Sample Introduction: The sample is introduced via a direct insertion probe.
- Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio ( $m/z$ ) range of 50-500.

## Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **3-bromo-4-nitro-1H-indazole** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **3-bromo-4-nitro-1H-indazole**.

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## References

- 1. 3-bromo-4-nitro-1H-indazole | C7H4BrN3O2 | CID 640601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-nitro-1H-indazole CAS:74209-17-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. rsc.org [rsc.org]
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